1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1H-1,2,3-Triazole-4-carboxylic acid is a heterocyclic compound that features a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is of significant interest in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds. It is often seen in experimental drug candidates and approved drugs, such as tazobactam and cefatrizine .
Mechanism of Action
Target of Action
The 1,2,3-triazole moiety is known to interact with various biological targets due to its unique properties, inert nature, and ability to mimic amide bonds .
Mode of Action
It’s known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs, indicating its involvement in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (11308 g/mol) and its carboxylic acid group suggest that it may have good bioavailability .
Result of Action
The compound’s ability to promote proton conduction suggests that it may influence cellular processes that rely on proton gradients .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition reaction, also known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and sodium ascorbate as a reducing agent . The reaction proceeds with high regioselectivity and yields the desired triazole product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound with good functional group tolerance and high yields . The use of continuous flow conditions also enables the bypassing of gaseous reagents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in bioconjugation chemistry for labeling and tracking biomolecules.
Medicine: It serves as a core structure in the development of pharmaceuticals, including antimicrobial and anticancer agents.
Comparison with Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid is unique compared to other similar compounds due to its high stability and inert nature. Similar compounds include:
1H-1,2,4-Triazole-3-carboxylic acid: This compound has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and reactivity.
1H-1,2,3-Triazole-5-carboxylic acid: This compound has the carboxylic acid group attached to a different position on the triazole ring, resulting in different biological activities.
Properties
IUPAC Name |
2H-triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTODOEDLCNTSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168192 | |
Record name | 4-Carboxy-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-70-2 | |
Record name | 1H-1,2,3-Triazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16681-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxy-1,2,3-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16681-70-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Carboxy-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure and molecular formula of 1H-1,2,3-triazole-4-carboxylic acid?
A1: this compound is a five-membered heterocyclic compound containing three nitrogen atoms and a carboxylic acid group (-COOH) at the 4th position. Its molecular formula is C4H3N3O2.
Q2: What are the common spectroscopic techniques used to characterize these compounds?
A2: Researchers commonly employ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) [], proton nuclear magnetic resonance (1H NMR) [, , ], carbon-13 nuclear magnetic resonance (13C NMR) [, ], and mass spectrometry (MS) [, ] to confirm the structure and identity of synthesized this compound derivatives.
Q3: What are some common synthetic strategies for this compound derivatives?
A3: A prevalent synthetic approach utilizes a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This method allows for the efficient formation of the triazole ring by reacting an azide with an alkyne. Another approach involves the reaction of aryl azides with ethyl 4-chloro-3-oxobutanoate in the presence of a base catalyst, followed by nucleophilic substitution [].
Q4: Has the synthesis of this compound from 2-aminothiazoles been investigated?
A4: Yes, researchers have explored the diazotization of 2-aminothiazoles followed by reaction with sodium azide to synthesize 2-azidothiazole derivatives. These compounds can then undergo base-catalyzed condensation reactions with activated methylenic compounds to yield novel 1-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acids [].
Q5: How does the introduction of substituents affect the properties of this compound derivatives?
A5: The introduction of different substituents at various positions on the triazole ring significantly influences the compound's properties. Researchers observed that modifying the substituents at the 1 and 5 positions impacts biological activity, particularly antibacterial activity []. For example, the presence of an amino group at the 2 position of the phenyl ring enhances antimicrobial activity in 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid [].
Q6: Can this compound derivatives exist in different tautomeric forms?
A6: Yes, some derivatives exhibit tautomerism. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid predominantly exists in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer in solution [].
Q7: What are the potential applications of this compound and its derivatives?
A7: These compounds show promise in various applications:
- Antimicrobial Agents: Studies demonstrate the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria, including pathogenic strains like Vibrio cholerae []. They exhibit potential as novel antimicrobial agents.
- Anticancer Agents: Research highlights the potential of aziridine-1,2,3-triazole hybrids as anticancer drug candidates [, ]. These compounds have shown promising activity against human leukemia HL-60 cells and human hepatoma G2 cells.
- Electrocatalysis: Copper complexes incorporating this compound ligands have shown excellent electrocatalytic activity for water oxidation under neutral pH conditions [, ]. This discovery has significant implications for sustainable energy applications.
- Fluorescence Sensing: Lanthanide-organic frameworks containing this compound ligands have demonstrated promising applications in fluorescence sensing []. These materials exhibit high sensitivity for detecting specific analytes such as metal ions and small molecules.
Q8: What is known about the mechanism of action of this compound derivatives as antimicrobial agents?
A8: Studies on the antimicrobial activity of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid suggest that it might exert its effects through mechanisms such as DNA binding and degradation, protein binding, and interaction with bacterial cell membranes []. Further research is needed to fully elucidate the specific interactions and pathways involved.
Q9: Are there any studies investigating the aphrodisiac potential of these compounds?
A9: Interestingly, research on the stem bark extracts of Newtonia hildebrandtii, a plant traditionally used as an aphrodisiac, identified this compound as one of its constituents []. While the specific role of this compound in the plant's aphrodisiac properties requires further investigation, this finding suggests potential applications in this area.
Q10: What is known about the stability of this compound derivatives?
A10: The stability of these compounds can vary depending on their specific structure and environmental conditions. Studies have explored the stability of rufinamide, a triazole derivative, under alkaline conditions using RP-HPLC and derivative ratio spectrophotometry []. Such studies are crucial for understanding the degradation pathways and shelf-life of these compounds.
Q11: Have this compound derivatives been explored for building crystalline framework materials?
A11: Yes, researchers have utilized these compounds as ligands for constructing coordination polymers with various transition metals like Zn(II), Co(II), Cu(II), Ni(II), and Cd(II) [, , , , , ]. The structural diversity and coordination modes of these ligands contribute to the formation of intriguing architectures with potential applications in areas like catalysis, gas storage, and sensing.
Q12: What is the role of computational chemistry in understanding this compound derivatives?
A12: Computational techniques, such as Density Functional Theory (DFT) calculations, play a crucial role in understanding the properties and behavior of these compounds. For example, DFT calculations were used to investigate the oxygen evolution reaction (OER) mechanism of a copper-based electrocatalyst incorporating a this compound ligand []. These calculations provide insights into the reaction pathway, intermediates involved, and overpotential required for water oxidation.
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